molecular formula C10H15N3O4 B8252342 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol

2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol

Cat. No.: B8252342
M. Wt: 241.24 g/mol
InChI Key: KBQNAMDPHOQOJM-UHFFFAOYSA-N
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Description

2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol is an organic compound with a complex structure that includes nitro, amino, and phenoxy groups

Preparation Methods

The synthesis of 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol typically involves multiple steps. One common method includes the nitration of a phenol derivative followed by methylation and subsequent reaction with ethylene oxide to introduce the ethanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or amino derivatives.

    Reduction: Using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, the nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes where the compound acts as an inhibitor or activator.

Comparison with Similar Compounds

Similar compounds to 2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol include:

    2-(Methylamino)ethanol: A simpler compound with similar functional groups but lacking the nitro and phenoxy groups.

    2-[2-(Dimethylamino)ethoxy]ethanol: Another related compound with dimethylamino and ethoxy groups, used in different industrial applications.

    N-Methyl-2-hydroxyethylamine: Shares the amino and ethanol groups but differs in overall structure and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-[2,4-bis(methylamino)-5-nitrophenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-11-7-5-8(12-2)10(17-4-3-14)6-9(7)13(15)16/h5-6,11-12,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQNAMDPHOQOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])OCCO)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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